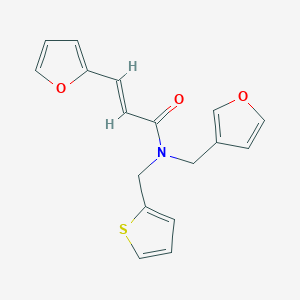

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide

Description

This acrylamide derivative features a conjugated (E)-configured α,β-unsaturated carbonyl core substituted with a furan-2-yl group. The nitrogen atom is further functionalized with two heterocyclic substituents: a furan-3-ylmethyl and a thiophen-2-ylmethyl group. This unique dual-heterocyclic substitution distinguishes it from related compounds and may influence its electronic properties, steric bulk, and biological interactions, particularly in receptor binding or enzyme inhibition .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-17(6-5-15-3-1-8-21-15)18(11-14-7-9-20-13-14)12-16-4-2-10-22-16/h1-10,13H,11-12H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTKSCHJBDIIDG-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of (E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide typically involves the reaction of furan derivatives with thiophene and acrylamide components. The compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing furan derivatives and thiophene-based reagents.

- Solvent Evaporation Techniques : Following the reaction, solvents are evaporated under reduced pressure to isolate the desired product in high yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide. For instance, compounds featuring furan and thiophene moieties have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Furan-Thiophene Derivatives

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a positive allosteric modulator of nicotinic acetylcholine receptors. Studies indicate that related compounds can induce anxiolytic-like effects in animal models.

Case Study: Anxiolytic Activity

In a study involving the administration of a structurally similar compound, it was found that doses as low as 0.5 mg/kg produced significant anxiolytic-like behavior in mice during elevated plus maze tests. The activity was attributed to modulation of α7 nicotinic receptors, suggesting potential therapeutic applications for anxiety disorders.

The biological activity of (E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is likely mediated through multiple mechanisms:

- Receptor Modulation : Interaction with nicotinic acetylcholine receptors may influence neurotransmitter release and neuronal excitability.

- Cytotoxic Effects : Induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The bulky N-substituents in the target compound could reduce binding affinity at certain targets (e.g., α7 nAChR) compared to DM497 or PAM-2, which have smaller substituents .

Antiviral Activity

- SARS-CoV Helicase Inhibitor: The sulfamoylphenyl analog inhibits SARS-CoV helicase ATPase (IC₅₀ = 2.09 µM) and unwinding (IC₅₀ = 13.2 µM) activities.

Neuropathic Pain Modulation

- DM497 (Thiophene Core): Potentiates α7 nAChR (EC₅₀ = 8.2 µM) and shows antinociceptive effects in oxaliplatin-induced neuropathic pain (10 mg/kg dose) .

- DM490 (Furan Core) : Inhibits α7 nAChR (IC₅₀ = 12.4 µM) and antagonizes DM497’s effects, highlighting the critical role of the heterocycle (thiophene vs. furan) in receptor modulation .

- Target Compound : The dual heterocycles may yield mixed α7 nAChR activity (potentiation or inhibition) depending on substituent orientation, warranting further electrophysiological studies.

Enzyme Inhibition

- Compound 27a/27b: Morpholinophenyl-substituted analogs inhibit Staphylococcus aureus Sortase A, suggesting that nitrogen substituent polarity influences enzyme targeting . The target compound’s nonpolar substituents may limit such activity.

2.3 Pharmacokinetic and Toxicity Profiles

Research Findings and Therapeutic Potential

- Neuropathic Pain: DM497’s antinociceptive effects via α7 nAChR potentiation suggest the target compound could be optimized for pain relief if its substituents favor receptor binding .

- Antiviral Applications: While less likely to inhibit helicases than sulfamoylphenyl analogs, the furan-thiophene core may offer novel antiviral mechanisms .

- Cancer: Analogous acrylamides (e.g., TT-012 ) inhibit MITF in melanoma, implying possible oncological applications pending structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.